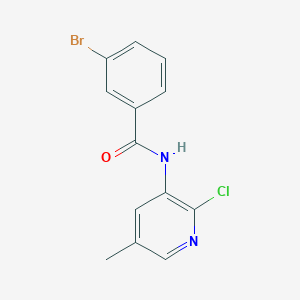
4-(Octyloxy)cyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Octyloxy)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with an octyloxy group and a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)cyclohexane-1-carbonyl chloride typically involves the following steps:
Formation of 4-(Octyloxy)cyclohexanol: This intermediate can be prepared by reacting cyclohexanol with octyl bromide in the presence of a base such as potassium carbonate.
Oxidation to 4-(Octyloxy)cyclohexanone: The alcohol group in 4-(Octyloxy)cyclohexanol is oxidized to a ketone using an oxidizing agent like sodium dichromate or pyridinium chlorochromate.
Conversion to this compound: The ketone is then converted to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
化学反应分析
Types of Reactions
4-(Octyloxy)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
科学研究应用
4-(Octyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 4-(Octyloxy)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity can be exploited in the modification of proteins, peptides, and other biological molecules.
相似化合物的比较
Similar Compounds
Cyclohexanecarbonyl Chloride: Lacks the octyloxy group, making it less hydrophobic.
4-(Methoxy)cyclohexane-1-carbonyl Chloride: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
4-(Octyloxy)benzoyl Chloride: Features a benzene ring instead of a cyclohexane ring, leading to different electronic properties.
Uniqueness
4-(Octyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of the octyloxy group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and hydrophobic coatings.
属性
CAS 编号 |
116044-19-0 |
|---|---|
分子式 |
C15H27ClO2 |
分子量 |
274.82 g/mol |
IUPAC 名称 |
4-octoxycyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C15H27ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h13-14H,2-12H2,1H3 |
InChI 键 |
KRPCBSWYKWVEQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1CCC(CC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

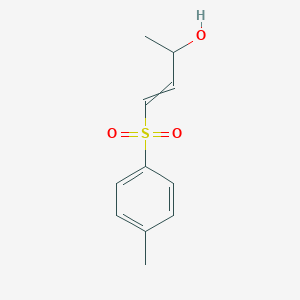
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
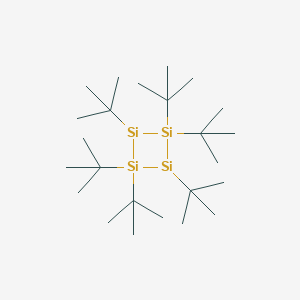
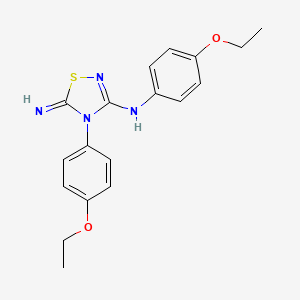
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
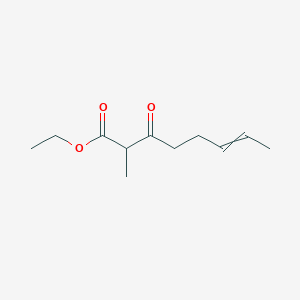
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)

![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
